molecular formula C18H22F2N4O B13436092 (2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

(2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Cat. No.: B13436092
M. Wt: 348.4 g/mol
InChI Key: KBNMXPOMEKKUBK-RDTXWAMCSA-N
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Description

(2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves multi-step organic reactions. The starting materials often include 2,4-difluorobenzene, piperidine derivatives, and triazole precursors. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the triazole ring.

    Aldol condensation: to form the butanol backbone.

    Cyclization: reactions to incorporate the piperidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is studied for its potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with enzymes or receptors, providing insights into its potential therapeutic uses.

Medicine

In medicine, triazole derivatives are often explored for their antifungal, antibacterial, and anticancer properties. This compound may be evaluated for similar activities.

Industry

In industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

    Fluconazole: An antifungal agent.

    Itraconazole: Another antifungal with a broader spectrum.

    Voriconazole: Known for its effectiveness against resistant fungal strains.

Uniqueness

(2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol may possess unique properties such as enhanced potency, selectivity, or stability compared to these similar compounds.

Properties

Molecular Formula

C18H22F2N4O

Molecular Weight

348.4 g/mol

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-(3-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C18H22F2N4O/c1-13-4-3-7-23(9-13)14(2)18(25,10-24-12-21-11-22-24)16-6-5-15(19)8-17(16)20/h5-6,8,11-12,14,25H,1,3-4,7,9-10H2,2H3/t14-,18-/m1/s1

InChI Key

KBNMXPOMEKKUBK-RDTXWAMCSA-N

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCCC(=C)C3

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCCC(=C)C3

Origin of Product

United States

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